5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid
CAS No.: 847949-05-7
Cat. No.: VC8428792
Molecular Formula: C9H7IO3
Molecular Weight: 290.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847949-05-7 |
|---|---|
| Molecular Formula | C9H7IO3 |
| Molecular Weight | 290.05 g/mol |
| IUPAC Name | 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H7IO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |
| Standard InChI Key | QCXJHQPDRKWMEZ-UHFFFAOYSA-N |
| SMILES | C1C(OC2=C1C=C(C=C2)I)C(=O)O |
| Canonical SMILES | C1C(OC2=C1C=C(C=C2)I)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular and IUPAC Characterization
The IUPAC name for this compound is 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylic acid, reflecting its bicyclic structure with a carboxylic acid group at the 2-position and an iodine substituent at the 5-position . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 847949-05-7 | |
| Molecular Formula | ||
| Molecular Weight | 290.05 g/mol | |
| SMILES Notation | C1C(OC2=C1C=C(C=C2)I)C(=O)O | |
| InChIKey | QCXJHQPDRKWMEZ-UHFFFAOYSA-N |
The presence of iodine introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. The dihydrobenzofuran core imposes conformational rigidity, which is critical for binding in biological systems .
Spectral and Computational Data
PubChem provides computed descriptors such as the InChI string and topological polar surface area (TPSA), which are essential for predicting solubility and permeability . The compound’s 3D conformation, visualized through PubChem’s interactive model, reveals a planar benzofuran ring system with the iodine atom and carboxylic acid group occupying orthogonal positions . This spatial arrangement may facilitate interactions with biological targets or catalytic surfaces .
Synthesis and Reaction Mechanisms
Key Synthetic Route
The primary synthesis method involves iodination of a precursor, 2,3-dihydrobenzofuran-2-carboxylic acid, using benzyltrimethylammonium dichloroiodate (BTMA·ICl) and zinc chloride in glacial acetic acid . The reaction proceeds under mild conditions (20°C, overnight) to yield the target compound as a crude yellow solid .
Table 1: Synthesis Conditions and Reagents
| Component | Quantity | Role |
|---|---|---|
| Precursor (Compound 40) | 5.0 g, 30.5 mmol | Starting material |
| BTMA·ICl | 12.7 g, 36.5 mmol | Iodinating agent |
| ZnCl | 4.98 g, 36.5 mmol | Lewis acid catalyst |
| Glacial acetic acid | 50 mL | Solvent |
The mechanism likely involves electrophilic aromatic substitution (EAS), where ZnCl activates the iodinating agent to generate an iodonium ion () that attacks the electron-rich aromatic ring . The carboxylic acid group directs iodination to the para position (5-position) via resonance stabilization of the intermediate carbocation .
Workup and Purification
Post-reaction, the mixture is extracted with dichloromethane (DCM), dried over anhydrous sodium sulfate, and concentrated in vacuo . Although the reported yield is unspecified, the crude product is used directly in subsequent reactions, suggesting utility as an intermediate in multistep syntheses .
Structural and Functional Analysis
Comparative Analysis with Analogues
The iodine substituent distinguishes this compound from related dihydrobenzofurans. For example, 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 1163729-43-8) replaces iodine with a hydroxyl group, reducing molecular weight to 180.16 g/mol and altering electronic properties . The iodine atom’s polarizability enhances halogen bonding, which is absent in the hydroxy analogue .
Table 2: Comparison of Halogenated and Hydroxylated Analogues
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) . For instance, replacing iodine with aryl or heteroaryl groups could yield derivatives with enhanced bioactivity. Patent WO2022/63278 highlights its use in preparing compounds with potential dopamine D3 receptor antagonism, relevant to treating neurological disorders .
Future Directions and Challenges
Optimization of Synthetic Yield
Current methods produce the compound in unspecified yields, necessitating process optimization. Screening alternative iodinating agents (e.g., N-iodosuccinimide) or microwave-assisted conditions could improve efficiency .
Exploration of Bioactivity
Future studies should evaluate this compound in assays for antimicrobial, anticancer, or CNS activity. Its resemblance to resveratrol derivatives suggests potential antioxidant properties, though iodine’s electronegativity may modulate redox behavior .
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